Cobalt hypophosphite
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/Co.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULVOJXGUNKLAM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P=O.[O-]P=O.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoO4P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.878 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Fabrication Methodologies Involving Cobalt Hypophosphite
Solution-Phase Synthesis Approaches Utilizing Cobalt Hypophosphite
Solution-phase methods offer versatile routes to materials with controlled morphologies and compositions. The use of hypophosphite in these syntheses is pivotal, acting as a phosphorus source or a reducing agent to form cobalt-containing phosphides and related compounds.
Microwave-Assisted Liquid-Phase Synthesis with this compound Precursors
Microwave-assisted synthesis is a rapid and energy-efficient method for producing nanomaterials. rsc.org In this technique, cobalt-based precursors are subjected to microwave irradiation in a suitable solvent. For instance, Co-Fe-P-O nanosheets have been fabricated using a mixture of cobalt chloride, iron chloride, and sodium hypophosphite in ethylene (B1197577) glycol. rsc.org This mixture is ultrasonicated to create a homogeneous solution before undergoing microwave-assisted synthesis. rsc.org The process leverages the fast and uniform heating provided by microwaves to facilitate the reaction, leading to the formation of complex nanostructures. rsc.org This methodology has also been extended to produce bimetallic phosphides, such as NiCoP 2D nanosheets, which exhibit enhanced electrocatalytic performance due to the synergistic effects between the metals. rsc.org
Electroless Deposition Processes Employing this compound as a Reducing Agent
Electroless deposition is a well-established technique for coating substrates without the use of an external electrical current. In the context of cobalt, hypophosphite, typically in the form of sodium hypophosphite, is widely used as a chemical reducing agent. mdpi.comxmu.edu.cn This process allows for the deposition of cobalt-phosphorus (Co-P) alloy coatings. mdpi.comgoogle.com The plating bath is an aqueous solution that contains a source of cobalt ions (like cobalt sulfate), complexing agents to keep the cobalt ions in solution, and sodium hypophosphite as the reductant. mdpi.comgoogle.com The deposition is typically carried out in alkaline solutions at elevated temperatures (above 60 °C). mdpi.com The concentration of sodium hypophosphite in the bath is a critical parameter that influences the phosphorus content of the final coating, which in turn affects its properties. mdpi.comxmu.edu.cn For example, as the P content increases to over 5 wt%, the Co-P film tends to become amorphous. xmu.edu.cn
| Component Type | Example Compound | Function | Reference |
|---|---|---|---|
| Cobalt Salt | Cobalt Sulfate (CoSO₄·7H₂O) | Source of Cobalt Ions | google.com |
| Reducing Agent | Sodium Hypophosphite (NaH₂PO₂·H₂O) | Reduces Co²⁺ to Co metal, source of P | mdpi.comxmu.edu.cngoogle.com |
| Complexing Agent | Linear Polyphosphate Anion / Sodium Citrate | Prevents precipitation of cobalt hydroxide (B78521) | google.comresearchgate.net |
| pH Regulator | Ammonium Hydroxide (NH₄OH) | Maintains alkaline pH | google.com |
Electro-phosphorization of Cobalt Films in Hypophosphite Solutions
A novel method for creating cobalt phosphide (B1233454) materials involves the direct electro-phosphorization of a cobalt film. researchgate.netdntb.gov.ua In this process, a pre-deposited cobalt film is immersed in an alkaline solution containing hypophosphite. researchgate.netresearchgate.net An electric current is then applied, which drives the phosphorization process, converting the metallic cobalt film into a cobalt phosphide material. researchgate.netresearchgate.net This technique leads to significant morphological changes in the film and the incorporation of phosphorus, as confirmed by energy-dispersive X-ray spectroscopy (EDS) and X-ray photoelectron spectroscopy (XPS). researchgate.netresearchgate.net The resulting phosphorized films exhibit markedly enhanced electrocatalytic performance for the hydrogen evolution reaction (HER). researchgate.net
Hydrothermal and Solvothermal Methods Incorporating this compound Derivatives
Hydrothermal and solvothermal methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures. These techniques are widely used for synthesizing crystalline materials. Sodium hypophosphite is often employed as the phosphorus source in these syntheses to produce cobalt phosphides. rsc.org For example, cobalt phosphide (Co₂P) nanostructures can be synthesized via a simple hydrothermal route using cobalt dichloride and sodium hypophosphite as precursors. researchgate.net Similarly, bimetallic phosphides like iron-cobalt phosphide (FeCoP) have been synthesized through a hydrothermal method followed by a phosphorization step using sodium hypophosphite. rsc.org In solvothermal synthesis, precursors such as cobalt acetate (B1210297) and sodium hypophosphite are heated in a solvent like ethylene glycol at temperatures between 180–220°C for 12–24 hours to produce cobalt phosphide (CoP).
Solid-State and Thermal Decomposition Routes of this compound Systems
Solid-state reactions and thermal decomposition represent an alternative pathway to solution-based methods, often involving the heating of solid precursors to induce chemical transformations.
Solid-State Transformations Using Sodium Hypophosphite as a Phosphorus Source
The synthesis of various cobalt phosphide phases (e.g., CoP, Co₂P, CoP₂) can be achieved through solid-state reactions where sodium hypophosphite serves as the phosphorus source. acs.orgresearchgate.netuq.edu.au This method typically involves heating a mixture of a cobalt precursor, such as cobalt oxide (CoO or Co₃O₄) or a metal-organic framework (MOF), with sodium hypophosphite at high temperatures (e.g., 300°C) under an inert atmosphere like argon. acs.orgresearchgate.netmdpi.com During this process, the sodium hypophosphite decomposes, generating phosphine (B1218219) gas (PH₃) in situ. researchgate.netnanotrun.com This highly reactive phosphine gas then reduces the cobalt precursor and acts as the phosphorizing agent, leading to the formation of cobalt phosphide. researchgate.netuq.edu.au This gas-solid reaction has been used to convert mesoporous cobalt oxide into mesoporous cobalt phosphide, retaining the parent oxide's structure. uq.edu.au The thermal decomposition of polydopamine-coated cobalt oxalate (B1200264) in the presence of sodium hypophosphite has also been reported for the synthesis of phosphorus-rich cobalt diphosphide (CoP₂). uq.edu.au
| Cobalt Precursor | Phosphorus Source | Reaction Temperature | Resulting Product | Reference |
|---|---|---|---|---|
| Cobalt Oxide (CoO) | Sodium Hypophosphite | 300 °C | Cobalt Phosphide (CoP) | acs.orgresearchgate.net |
| ZIF-67 (A Co-based MOF) | Sodium Hypophosphite | Low Temperature | Cobalt Phosphide Nanosheets (CoP-NS/C) | mdpi.com |
| Mesoporous Cobalt Oxide (meso-Co₃O₄) | Sodium Hypophosphite | >300 °C | Mesoporous Cobalt Phosphide (meso-CoP) | uq.edu.au |
| Polydopamine-coated Cobalt Oxalate | Sodium Hypophosphite | High Temperature | Cobalt Diphosphide (CoP₂) | uq.edu.au |
| Cobalt Oxide (Co₃O₄) | Sodium Hypophosphite (in situ PH₃ generation) | High Temperature | Cobalt Phosphide (CoP) | researchgate.net |
Thermal Decomposition of Cobalt Precursors in the Presence of Sodium Hypophosphite
The thermal decomposition of cobalt precursors using sodium hypophosphite (NaH₂PO₂) as a phosphorus source is a prevalent method for synthesizing cobalt phosphide (CoP) materials. This gas-solid reaction strategy involves heating a cobalt-containing precursor in the presence of sodium hypophosphite, which decomposes to release phosphine (PH₃) gas. This reactive gas then phosphidates the cobalt precursor, converting it into cobalt phosphide.
Various cobalt precursors are utilized in this process, including:
Cobalt(II) Hydroxide (Co(OH)₂): Cobalt hydroxide can be phosphated via the thermal decomposition of sodium hypophosphite to yield cobalt phosphide. In one method, Co(OH)₂ and sodium hypophosphite are placed in separate containers within a tube furnace and heated, allowing the gaseous decomposition products of the hypophosphite to react with the hydroxide. wikipedia.org
Cobalt-Containing Metal-Organic Frameworks (MOFs): Zeolitic Imidazolate Framework-67 (ZIF-67), a cobalt-based MOF, serves as an effective precursor. The ZIF-NS (nanosheets) are phosphidated by heating them with NaH₂PO₂ under an argon flow. wikipedia.org This approach leverages the high surface area and porous nature of the MOF to produce CoP nanosheets. wikipedia.org
Cobalt Oxides (e.g., Co₃O₄): Nanostructured cobalt phosphide films and nanoparticles can be prepared through the thermal phosphidation of spinel Co₃O₄ precursors. citeab.com The process involves the in-situ generation of phosphine gas from the decomposition of sodium hypophosphite monohydrate. citeab.com In some variations, the oxide nanoparticles are intimately mixed with the sodium hypophosphite powder before being heated. citeab.com
The reaction is typically conducted in a tube furnace under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. wikipedia.orgciteab.com The temperature and duration of the heating process are critical parameters that influence the final product's phase and morphology.
| Precursor | Phosphorus Source | Temperature | Atmosphere | Product | Reference |
| Co(OH)₂/NF | Sodium Hypophosphite | 400 °C | N₂ | Co-P-2/NF | wikipedia.org |
| ZIF-67 Nanosheets | Sodium Hypophosphite Monohydrate | 300 °C | Ar | CoP-NS/C | wikipedia.org |
| Co₃O₄ Nanoparticles | Sodium Hypophosphite Monohydrate | 300 °C | Ar | CoP Nanoparticles | citeab.comfishersci.se |
Pyrolysis Precursor Methodologies for Cobalt Materials from Hypophosphite
Pyrolysis represents a common heat-treatment strategy for converting precursor materials into desired final products, and it is a frequently used method for synthesizing cobalt-based electrocatalysts. thegoodscentscompany.com This methodology involves the thermal decomposition of a precursor material, which can be a metal-organic framework (MOF) or other cobalt salt, in an inert atmosphere. thegoodscentscompany.comwikidata.org
A key example is the pyrolysis of Co-MOFs, such as ZIF-67, which are used as precursors for advanced materials. The process involves heating the ZIF-67 solid to temperatures typically ranging from 500 to 600 °C under a flow of nitrogen. wikidata.org This thermal treatment decomposes the organic linker and transforms the cobalt centers into a new phase, often embedded within a carbon matrix derived from the organic components of the MOF. wikidata.org
When the goal is to produce cobalt phosphides, a phosphorus source like sodium hypophosphite is introduced into the pyrolysis process. The hypophosphite decomposes, providing the necessary phosphorus to react with the cobalt species being formed from the precursor's decomposition. While many methods are described as "thermal decomposition" or "phosphidation," they are fundamentally pyrolysis precursor methodologies. wikipedia.orgciteab.com These techniques are versatile but often require careful control of parameters to achieve the desired material morphology and composition. thegoodscentscompany.com Other synthesis techniques for cobalt materials include solid-state reactions and spray pyrolysis, where precursor solutions are atomized and thermally decomposed to form the final powder. alfa-chemistry.com
Reductive Phosphorylation Techniques Mediated by Molten Hypophosphite Salts
The term "reductive phosphorylation mediated by molten hypophosphite salts" does not correspond to a widely documented, specific synthesis technique for cobalt materials in the surveyed literature. However, the underlying chemical principles—reduction and phosphorylation by hypophosphite species—are central to many synthesis routes for cobalt phosphides.
In thermal synthesis methods, sodium hypophosphite acts as both a reducing agent and a phosphorylating agent (a phosphine source). citeab.comwikipedia.org The decomposition of hypophosphite at high temperatures is a complex process. It can disproportionate, meaning it undergoes a self-redox reaction to form different phosphorus-containing species, including phosphine (PH₃) and phosphates. fishersci.sefishersci.co.uk The highly reducing phosphine gas is primarily responsible for the conversion of the cobalt precursor (e.g., Co₃O₄) to cobalt phosphide (CoP). wikipedia.org
While these reactions are often carried out at temperatures where sodium hypophosphite is decomposed in the solid or gas phase, the literature reviewed does not specifically detail a method where a cobalt precursor is reacted within a molten bath of a hypophosphite salt. Research into molten salt electrochemistry has explored the electrochemical reduction of phosphate (B84403) salts to produce white phosphorus, a process enhanced by low oxide anion activity (Lux-Flood acidity) in the molten salt electrolyte. nih.gov Additionally, mechanochemical methods have been developed for the reductive phosphorylation of condensed phosphates using hydrides to produce phosphite (B83602), identifying hypophosphite as a potential over-reduced byproduct. wikipedia.org These related fields demonstrate the chemical feasibility of reductive phosphorylation in non-aqueous, high-temperature environments, but a specific application to cobalt using molten hypophosphite is not explicitly described.
Synthesis of Hybrid Organic-Inorganic Cobalt Hypophosphites
Hybrid organic-inorganic materials combine organic and inorganic components at the molecular level, offering unique properties derived from both constituents. The synthesis of such hybrids involving cobalt and hypophosphite has led to novel crystalline structures.
A notable example is the two-dimensional hybrid compound, o-Phenylenediamine this compound chloride, [Co(H₂PO₂)(C₁₂N₄H₁₆)]Cl₂. pharmacompass.com This material demonstrates how an organic ligand (o-phenylenediamine) and an inorganic anion (hypophosphite) can be integrated into a single, ordered framework with a metal center (cobalt). pharmacompass.comfishersci.ca
The broader field of hybrid perovskites provides a useful analogue. A family of hybrid ABX₃ perovskites has been synthesized using the hypophosphite (H₂POO)⁻ anion as the X-site linker, with a metal like manganese at the B-site and various organic cations at the A-site. iiab.me These organic cations include:
Guanidinium (GUA)
Formamidinium (FA)
Imidazolium
Triazolium
Dabconium (from 1,4-diazabicyclo[2.2.2]octane or DABCO) iiab.me
This research shows that the hypophosphite ligand is a versatile building block for creating hybrid perovskite structures, suggesting a rich area for exploration with cobalt. iiab.me Other research into hybrid materials has successfully incorporated organic molecules like curcumin (B1669340) with cobalt to form complexes, and has used solvothermal methods to create layered cobalt phosphate-based organic-inorganic nanobelts, indicating a wide variety of possible organic components and synthesis strategies. americanelements.comsigmaaldrich.cn
Comparative Analysis of Green Synthesis Strategies and Traditional this compound Routes
The synthesis of cobalt phosphides has traditionally relied on methods that, while effective, pose environmental and safety concerns. A comparative analysis highlights the shift towards more sustainable, "green" chemistry approaches.
Traditional Routes: The most common traditional method for synthesizing cobalt phosphides is the gas-solid strategy involving the thermal decomposition or pyrolysis of a cobalt precursor with sodium hypophosphite. wikipedia.org
Mechanism: A cobalt source (e.g., cobalt oxide) is heated with sodium hypophosphite. The hypophosphite decomposes, releasing highly toxic and flammable phosphine (PH₃) gas, which then phosphidates the cobalt precursor. wikipedia.orgamericanelements.com
Drawbacks: The primary disadvantage is the generation and use of phosphine gas, which is hazardous. wikipedia.org These methods often require high temperatures and can be energy-intensive.
Green Synthesis Strategies: In response to the drawbacks of traditional methods, researchers have developed greener synthesis strategies. These approaches aim to use less toxic precursors and more environmentally benign processes.
Alternative Phosphorus Source: A key innovation is the use of DNA as a non-toxic, biological source of both nitrogen and phosphorus. wikipedia.org In one method, cobalt ions (Co²⁺) are chelated by DNA, which is then supported on a material like graphene oxide. Subsequent carbonization yields cobalt phosphide nanoparticles supported on N, P co-doped graphene (Co₂P/NPG). wikipedia.orgamericanelements.com
Advantages: This strategy completely avoids the use of sodium hypophosphite and the release of phosphine gas. wikipedia.org It utilizes a renewable biomolecule and allows for the simultaneous doping of the carbon support material, which can enhance the final product's performance in applications like electrocatalysis. wikipedia.org
| Feature | Traditional Route (Sodium Hypophosphite) | Green Route (DNA) |
| Phosphorus Source | Sodium Hypophosphite wikipedia.org | DNA wikipedia.org |
| Byproducts | Toxic Phosphine (PH₃) gas wikipedia.org | Primarily carbon-based materials |
| Safety Profile | Hazardous due to toxic gas release wikipedia.org | Significantly safer, avoids toxic reagents |
| Additional Benefits | Established and widely used | Allows for co-doping of support materials (N, P) wikipedia.org |
| Overall Approach | Gas-solid reaction, pyrolysis thegoodscentscompany.comwikipedia.org | Biopolymer chelation and carbonization wikipedia.org |
This comparison underscores a clear trend in materials chemistry towards developing synthesis routes that are not only effective but also inherently safer and more sustainable.
Advanced Characterization Techniques for Cobalt Hypophosphite Systems and Derivatives
Spectroscopic Characterization Methodologies
Spectroscopic techniques provide detailed information about the chemical states, bonding environments, and electronic properties of cobalt hypophosphite materials.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical and electronic states of the atoms within a material. In the study of cobalt phosphide (B1233454) (CoP) and its derivatives, which are often synthesized using this compound, XPS is instrumental. For instance, in cobalt phosphide superstructures, XPS spectra can confirm the presence of Co and P. Peaks at binding energies of 778.5 eV in the Co 2p region and 129.4 and 130.5 eV in the P 2p region are characteristic of Co2P. hoghimwei.com The presence of additional peaks at 780.5 eV and 132.5 eV can indicate superficial oxidation of the cobalt and phosphorus species when exposed to air. hoghimwei.com Similarly, analysis of N, P co-doped graphene supported cobalt phosphide (Co2P/NPG) shows a positive shift of 0.3 eV in the Co 2p1/2 binding energy compared to metallic cobalt, suggesting an electron transfer from cobalt to phosphorus. semanticscholar.org
Ultraviolet-Visible (UV/Vis) Spectroscopy is employed to study the optical properties and electronic transitions in materials. For cobalt(III)-bound phosphite (B83602) and hypophosphite complexes, UV-visible spectra reveal characteristic absorption bands. at.ua For example, the phosphito complex [(NH3)5Co(OPO(OH)2)]2+ exhibits absorption maxima at 516 nm and 353 nm. at.ua This technique can also be used to monitor the kinetics of electron transfer reactions. at.ua In the context of cobalt phosphide electrocatalysts, UV-vis absorption spectra can be used to characterize the material, often by directly analyzing the material deposited on a substrate like nickel foam. rsc.org
Fourier Transform Infrared (FT-IR) Spectroscopy is used to identify functional groups and study the vibrational properties of molecules. In a hybrid cobalt phosphite, (H2DAB)[Co(H2PO3)4]·2H2O, the FT-IR spectrum shows characteristic bands for the phosphite group and the organic amine used as a template. mdpi.com This helps in confirming the incorporation of different components into the final structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the local chemical environment of specific nuclei. While not as commonly reported for solid-state this compound systems, proton and 31P NMR can be used to characterize solutions containing phosphite and hypophosphite species and to study their coordination to metal ions like cobalt(III). at.ua
Microscopic and Diffraction Studies
Microscopic and diffraction techniques are essential for visualizing the morphology and determining the crystal structure of this compound-derived materials.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of materials. SEM images of cobalt phosphide (CoP) have revealed particle sizes ranging from approximately 10 to 300 μm. acs.org In the case of electrolessly deposited cobalt-phosphorus coatings, SEM shows a compact, smooth, and crack-free surface with uniformly distributed cobalt particles, often with a globular morphology. mdpi.com The morphology can be influenced by synthesis conditions, such as the concentration of sodium hypophosphite. preprints.org For instance, Co-P coatings can exhibit nodular structures that cover the substrate surface. preprints.org
Transmission Electron Microscopy (TEM) offers even higher resolution imaging, allowing for the visualization of the internal structure and nanoparticle morphology. TEM has been used to study cobalt phosphide nanosheets, revealing their size and morphology. mdpi.com For Co2P nanorods, TEM images show a distinct rod-like morphology. acs.org
X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure and phase purity of crystalline materials. Powder XRD analysis of cobalt phosphide (Co2P) can show diffraction peaks corresponding to the orthorhombic crystal structure. hoghimwei.com For example, diffraction peaks at 2θ values of 41.6°, 44.5°, and 47.4° can be indexed to the (201), (211), and (031) crystalline planes of orthorhombic Co2P. hoghimwei.com In some cases, such as with acid-washed CoP, the material can be largely amorphous as indicated by the absence of sharp diffraction peaks. acs.org
High-Resolution Transmission Electron Microscopy (HRTEM) provides crystallographic information at the atomic scale. HRTEM images of Co2P nanorods can reveal distinct lattice fringes. acs.org For example, measured d-spacing values of 0.176 nm and 0.177 nm can correspond to the (020) and (113) surfaces of the Co2P structure. acs.org
Selected Area Electron Diffraction (SAED) is used in conjunction with TEM to determine the crystal structure of a selected area of the sample. The SAED pattern of Co2P nanoparticles can confirm their crystalline nature with diffraction rings corresponding to specific crystal planes like (121), (021), and (211). mdpi.com For single-crystal Co2P nanorods, the SAED pattern reveals their single-crystalline nature. acs.org
Electrochemical Characterization Techniques
Electrochemical techniques are vital for evaluating the performance of this compound-derived materials in applications such as electrocatalysis and energy storage.
Linear Sweep Voltammetry (LSV) is used to study the electrochemical activity of a material. For Co-P coatings used in the hydrogen evolution reaction (HER), LSV curves show that the catalytic activity depends on the phosphorus content. mdpi.com For instance, a Co-P coating with 11 wt% P exhibited a lower overpotential for HER compared to coatings with lower P content. mdpi.com
Tafel Plots , derived from LSV data, provide information about the reaction kinetics. The Tafel slope can indicate the mechanism of the electrochemical reaction. For Co-P catalysts in the HER, Tafel slopes in the range of 29.4 to 50.3 mV dec⁻¹ suggest the reaction proceeds via the Volmer-Heyrovsky mechanism. mdpi.com
Nyquist Plots , obtained from Electrochemical Impedance Spectroscopy (EIS), are used to study the charge transfer resistance and other impedance characteristics of an electrode-electrolyte interface. This technique can be used to evaluate the efficiency of charge transfer in cobalt phosphide-based electrocatalysts.
Cyclic Voltammetry (CV) is a versatile technique used to study the electrochemical behavior of a material over a range of potentials. CV can be used to determine the double-layer capacitance (Cdl) of a catalyst, which is related to its electrochemically active surface area (ECSA). mdpi.comnih.gov By recording CVs at various scan rates in a non-faradaic region, the Cdl can be calculated from the slope of the plot of the current difference against the scan rate. mdpi.com
Galvanostatic Charge-Discharge (GCD) is a technique used to evaluate the capacitive properties of materials for supercapacitor applications. For cobalt phosphide-based materials, GCD curves are used to calculate the specific capacitance. For instance, cobalt phosphide nanoparticles have shown a specific capacitance of 185 F/g at 1 A/g. mdpi.com
Elemental and Structural Analysis
These techniques provide information on the elemental composition and local atomic structure of the materials.
Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM or TEM, is used for elemental analysis. EDX analysis of electrolessly deposited Co-P coatings can determine the weight percentage of cobalt and phosphorus. mdpi.com The phosphorus content can be controlled by varying the concentration of sodium hypophosphite in the plating bath. mdpi.com For example, increasing the NaH2PO2 concentration from 0.25 M to 4.5 M can increase the P content in the coating from approximately 0.38 wt% to 11.13 wt%. mdpi.com
Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local atomic structure around a specific element. EXAFS studies on the transformation of cobalt nanoparticles to cobalt phosphide have revealed changes in the local structure of cobalt atoms. researchgate.net It has been shown that both Co2P and CoP phases can contain excess cobalt. researchgate.netresearchgate.net The technique can also help understand diffusion processes during the formation of cobalt phosphide, such as the initial inward diffusion of phosphorus followed by the outward diffusion of cobalt. researchgate.netresearchgate.net
Mechanistic Investigations of Reactions Involving Cobalt Hypophosphite
Electron Transfer Mechanisms of Cobalt(III)-Bound Hypophosphite Complexes
The electron transfer reactions of cobalt(III)-hypophosphite complexes reveal intricate pathways dependent on the reaction conditions. The hypophosphite ligand coordinates to the cobalt(III) center through an oxygen atom. at.ua The resulting complex, [(NH₃)₅CoO₂PH₂]²⁺, demonstrates distinct reactivity with different oxidizing agents and in various media.
When reacting with cerium(IV) in an acidic solution, the complex undergoes an induced electron-transfer process that produces Co(II). at.ua The proposed mechanism involves an initial attack by Ce(IV) on the coordinated hypophosphite, forming a Co(III)-bound P(II) radical intermediate. This intermediate then faces two competing reaction pathways: an internal electron transfer to the Co(III) center, or an external oxidation by a second Ce(IV) ion. The yield of Co(II) decreases as the concentration of Ce(IV) increases, which favors the external oxidation path over the internal redox reaction. at.ua
In basic media, the hypophosphito complex undergoes a smooth decomposition through an internal redox reaction. This process quantitatively yields Co(II), along with a 1:1 mixture of phosphite (B83602) and hypophosphite. at.uaresearchgate.net This transformation is specifically catalyzed by hydroxide (B78521) ions (OH⁻) and does not occur with simple mixtures of [(NH₃)₅Co(H₂O)]³⁺ and free hypophosphite. at.ua Isotope labeling studies, using both deuterium (B1214612) in the solvent (D₂O) and in the substrate (deuterated hypophosphite), have been crucial in elucidating this mechanism. The observed kinetic isotope effects (kH₂O/kD₂O of 1.14-1.23 and kH₂P/kD₂P of 2.1-2.3) support a hydride-transfer mechanism. at.uaosti.gov The proposed sequence suggests that the reaction is initiated by the removal of a P-bound proton by a hydroxide ion, followed by a hydride shift from the phosphorus atom to the Co(III) center. This generates a transient Co(I) species, which then rapidly reduces a second molecule of the Co(III) complex to yield two Co(II) species. at.uaosti.gov
Table 1: Kinetic Isotope Effects in the Base-Catalyzed Decomposition of [(NH₃)₅CoO₂PH₂]²⁺ This table is generated based on data from scientific studies.
| Isotope Effect | Value | Implication |
|---|---|---|
| Solvent Isotope Effect (kH₂O/kD₂O) | 1.14 - 1.23 | Modest solvent effect, consistent with OH⁻ involvement. at.ua |
| Substrate Isotope Effect (kH₂P/kD₂P) | 2.1 - 2.3 | Significant effect, supporting P-H bond cleavage in the rate-determining step (hydride transfer). at.ua |
Electro-oxidation Pathways of the Hypophosphite Ion on Cobalt Electrodes
The direct electro-oxidation of hypophosphite on cobalt electrodes is a complex process integral to applications like electroless plating and electrocatalysis. While detailed mechanistic studies on cobalt are less common than on nickel, the fundamental principles are expected to be similar. Studies on nickel electrodes show that the electrocatalytic oxidation of hypophosphite proceeds via the abstraction of a hydrogen atom from the P-H bond, which forms a phosphorus-centered radical, PHO₂⁻. researchgate.net This radical intermediate is subsequently oxidized by water to form the final product, phosphite. researchgate.net The catalytic activity is highly dependent on the crystal structure of the electrode surface. capes.gov.br
For cobalt, it is known that the electro-phosphorization of cobalt films can be achieved in an alkaline hypophosphite solution under an electric current. researchgate.net This process modifies the surface morphology and incorporates phosphorus into the film, creating cobalt phosphide (B1233454) (CoₓP). researchgate.net The resulting cobalt phosphide electrodes show significantly enhanced electrocatalytic performance for the hydrogen evolution reaction (HER). researchgate.netd-nb.info The mechanism of electrocrystallization for similar systems involves the initial electrodeposition of the metal, which then induces the reduction of hypophosphite, leading to the formation of metal phosphide clusters. researchgate.net These clusters aggregate and grow, with the rate controlled by the diffusion of electroactive species from the solution. researchgate.net
Catalyzed Hydrolysis Mechanisms of the Hypophosphite Ion by Cobalt-Phosphorus Alloys
H₂PO₂⁻ + H₂O --(Co-P catalyst)--> H₂PO₃⁻ + H₂ rsc.org
The mechanism of this catalytic hydrolysis has been investigated by tracking the evolution of hydrogen gas and by using isotopic tracers like deuterium oxide (D₂O). rsc.orgrsc.org When the reaction is performed in D₂O, the evolved gas contains a significant amount of deuterium, indicating that the solvent participates directly in the reaction. rsc.orgrsc.org A proposed mechanism involves simultaneous reactions where the hypophosphite molecule, upon adsorption to the catalytic surface, exchanges either one or both of its phosphorus-bound hydrogen atoms with the solvent before the final products are released. rsc.orgrsc.org
Mechanism of Cobalt Phosphide/Phosphate (B84403) Formation from Hypophosphite Precursors
Gas Diffusion and Kirkendall Effect in Hypophosphite-Mediated Phosphidation
The formation of hollow-structured cobalt phosphide nanomaterials from solid cobalt oxide precursors via gas-solid reactions with hypophosphite is often explained by the Kirkendall effect. researchgate.netzjnu.edu.cn In this process, sodium hypophosphite is heated upstream from the metal oxide. It decomposes to generate reactive phosphorus-containing gases, primarily phosphine (B1218219) (PH₃). uq.edu.auresearchgate.net
The mechanism involves a disparity in diffusion rates. The outward diffusion of cobalt cations from the oxide particle to react with the surrounding phosphine gas is significantly faster than the inward diffusion of phosphorus species. researchgate.netzjnu.edu.cn This net outward flux of material leads to the formation of vacancies at the core of the original particle. These vacancies eventually coalesce, resulting in the formation of a single large void, creating a hollow nanostructure with a cobalt phosphide shell. zjnu.edu.cn
Table 2: Steps in Kirkendall-Mediated Formation of Hollow Cobalt Phosphide This table describes the generalized process based on findings from multiple studies.
| Step | Process | Description |
|---|---|---|
| 1. Decomposition | Gas Generation | Sodium hypophosphite decomposes at high temperature to produce PH₃ gas. uq.edu.au |
| 2. Reduction | Initial Reaction | PH₃ gas reduces the outer layer of the cobalt oxide precursor. |
| 3. Diffusion | Imbalanced Ion Movement | Outward diffusion of Co²⁺ ions is faster than the inward diffusion of P³⁻ ions. researchgate.netzjnu.edu.cn |
| 4. Reaction | Shell Formation | Co²⁺ ions react with phosphorus species at the surface to form a cobalt phosphide shell. zjnu.edu.cn |
| 5. Vacancy Coalescence | Void Formation | The net outward flow of mass creates vacancies that merge into a central void, resulting in a hollow structure. zjnu.edu.cn |
Surface Reconstruction Phenomena Induced by Hypophosphite Species during Phosphating
While the initial phosphating process transforms a precursor into cobalt phosphide, the surface of the resulting material is not inert and can undergo significant reconstruction, especially under electrochemical conditions. researchgate.net Although this reconstruction is a post-synthesis phenomenon, it is a critical aspect of the material's behavior. During electrocatalytic reactions like the oxygen evolution reaction (OER) in alkaline media, the cobalt phosphide surface dynamically transforms. researchgate.netresearchgate.net
The process is initiated by the adsorption of hydroxide ions (OH⁻) onto the catalyst surface. researchgate.net In-situ spectroscopic studies have shown that this leads to the formation of Co-OH species. researchgate.net Under oxidative potentials, the Co-P bonds at the surface are broken, and the phosphorus is leached from the lattice, often forming soluble phosphate species. researchgate.net This is accompanied by a change in the oxidation state of cobalt and the formation of a thin, amorphous layer of cobalt oxyhydroxide (CoOOH) on the surface. researchgate.net This reconstructed surface layer is often considered the true catalytically active site for the OER. researchgate.netresearchgate.net
Water Oxidation Reaction Mechanisms Involving Cobalt Phosphate Co-catalysts Derived from Hypophosphite Processes
The use of cobalt hypophosphite as a precursor is a notable method for synthesizing highly active cobalt-based catalysts for the oxygen evolution reaction (OER), a critical component of water splitting. The process typically yields cobalt phosphate or cobalt phosphide materials which, under operating conditions, form the catalytically active species. Mechanistic investigations into these systems reveal a complex interplay between the cobalt centers and the phosphate moieties, leading to efficient water oxidation.
The synthesis process using this compound can be versatile. For instance, a molten salt method employs a hypophosphite salt melt which serves as both the reaction medium and the phosphate source. In this reductive environment, a transition metal oxide can be converted into a low-valent transition metal phosphate. rsc.org The hypophosphite acts as an oxygen acceptor, forming stable phosphate compounds, while the metal oxide donates its oxygen atoms. rsc.org Another approach involves the thermal decomposition of sodium hypophosphite in the presence of a cobalt precursor, which can form cobalt phosphide (Co-P) nanoarrays. mdpi.com Similarly, core-oxidized amorphous cobalt phosphide nanostructures can be synthesized by annealing a mixture of cobalt(II) acetate (B1210297) and sodium hypophosphite in an open atmosphere. researchgate.net These synthesis routes highlight the role of hypophosphite in delivering the phosphorus component of the final catalyst.
During the electrochemical water oxidation reaction, the catalyst material derived from the hypophosphite process often undergoes surface reconstruction. For example, cobalt phosphide (Co-P) nanoarrays tend to transform into cobalt oxyhydroxide (CoOOH) during the OER process, which is suggested to be the active species for the reaction. mdpi.com The underlying cobalt phosphide structure enhances the conductivity and provides a large surface area, but the surface chemistry is dominated by the in-situ formed oxyhydroxide layer.
Theoretical and experimental studies have elucidated the mechanistic pathway of water oxidation on cobalt phosphate (Co-Pi) surfaces, which are the functional outcome of the hypophosphite-derived synthesis under oxidative conditions. The phosphate groups play a crucial role beyond being simple spectator ions. They are believed to facilitate the proton-coupled electron transfer (PCET) processes and to create distorted geometric sites around the cobalt centers. researchgate.net This distortion is favorable for the binding and subsequent oxidation of water molecules. researchgate.net
Detailed mechanistic models, often supported by density functional theory (DFT) calculations, propose a multi-step process for O-O bond formation. One proposed mechanism suggests that the process begins after the release of two electrons and two protons from the hydrated Co-Pi surface. rsc.orgkobe-u.ac.jp The phosphate group plays an active role by coordinating with a water molecule. It then facilitates the formation of an O-O bond by releasing one of its own oxygen atoms to a neighboring cobalt-oxide surface hydroxyl group. kobe-u.ac.jp This indicates that the phosphate acts as both a proton deliverer and a source of oxygen in the catalytic cycle. rsc.orgkobe-u.ac.jp The formation of a hydroperoxide (OOH) intermediate is a key step that depends on the spin electronic states of the cobalt-oxide surface. kobe-u.ac.jp Following the OOH formation, the release of an O2 molecule proceeds spontaneously. rsc.orgkobe-u.ac.jp
An alternative mechanism, known as the direct coupling mechanism, has also been proposed for cobalt oxides, where O–O bond formation occurs via the direct interaction of two Co(IV)=O (cobalt-oxo) species. nih.gov The surface reorganization induced by the pyrophosphate ligand can create a highly distorted tetrahedral geometry where water molecules can bind favorably, leading to a low overpotential for the reaction. nih.gov
The effectiveness of these catalysts is often evaluated by electrochemical metrics such as overpotential (the extra potential required beyond the thermodynamic minimum to drive the reaction at a certain rate) and the Tafel slope (which provides insight into the rate-determining step of the reaction).
Table 1: Electrochemical Performance Data for Cobalt-Based Catalysts in Oxygen Evolution Reaction
| Catalyst System | Precursor(s) | Overpotential (η) at 10 mA/cm² | Tafel Slope (mV/dec) | Proposed Active Species/Key Mechanistic Feature |
| Core-oxidized amorphous cobalt phosphide | Cobalt(II) acetate, sodium hypophosphite | 287 mV | 70 mV/dec | Synergism between amorphous CoₓPᵧ shell and Co₃O₄ core enhances OER performance. researchgate.net |
| Needle-like Co-P Nanoarray | Electrodeposition with sodium hypophosphite | 294 mV (at 50 mA/cm²) | 60 mV/dec | In-situ transformation to CoOOH during OER. mdpi.com |
| Na₂CoP₂O₇ | Not specified | ~210 mV (derived from graph) | Not specified | Distorted tetrahedral geometry induced by pyrophosphate ligand lowers the overpotential. nih.gov |
| Hydrated Cobalt Phosphate (Co-Pi) (Theoretical) | Not applicable (computational model) | ~0.42 eV (theoretical) | Not applicable | Phosphate acts as a proton shuttle and oxygen source for O-O bond formation. kobe-u.ac.jpnih.gov |
Applications of Cobalt Hypophosphite Derived Materials in Catalysis and Energy Storage
Electrocatalytic Applications of Cobalt Hypophosphite-Derived Materials
Cobalt phosphide-based materials, often synthesized using this compound as a precursor, have emerged as leading candidates for various electrocatalytic reactions. Their desirable electronic structures, affordability, excellent performance, and chemical stability make them highly attractive for clean energy applications. acs.org
Hydrogen Evolution Reaction (HER) Catalysis
The quest for efficient hydrogen production through water electrolysis heavily relies on active and durable catalysts for the hydrogen evolution reaction (HER). Materials derived from this compound have shown exceptional performance in this regard.
For instance, cobalt phosphide (B1233454) (CoP) coatings deposited on a copper substrate via an electroless method using sodium hypophosphite as a reducing agent have been investigated for their HER activity. mdpi.com The phosphorus content in these coatings was found to significantly influence their catalytic efficiency. A Co-P coating with 11 wt% phosphorus exhibited a remarkably low overpotential of 98.9 mV to achieve a current density of 10 mA cm⁻² in a 1 M KOH solution. mdpi.com This performance is superior to coatings with lower phosphorus content. mdpi.com
In another study, cobalt phosphide-based nanostructures, prepared by the thermal phosphidation of spinel Co3O4 using phosphine (B1218219) gas generated in-situ from sodium hypophosphite, also demonstrated effectiveness as HER electrocatalysts. osti.gov Furthermore, cobalt phosphide nanoparticles embedded in porous P-doped carbon materials (Co-P@PC) have shown high activity for HER across acidic, neutral, and alkaline conditions, requiring overpotentials of only 72 mV, 85 mV, and 76 mV, respectively, to reach a current density of 10 mA cm⁻². researchgate.net
The morphology and composition of these materials play a crucial role in their catalytic activity. For example, needle-like cobalt phosphide nanoarrays on nickel foam have demonstrated an overpotential of 85 mV at 10 mA/cm² for HER. mdpi.com Similarly, MOF-derived cobalt phosphide nanosheets have achieved a current density of 10 mA/cm² at an overpotential of 140 mV. mdpi.com The synergy between cobalt phosphide and other materials, such as nitrogen-doped carbon nanotubes, can also enhance HER performance. researchgate.net
| Catalyst Material | Substrate/Support | Phosphorus Content (wt%) | Overpotential at 10 mA cm⁻² (mV) | Electrolyte | Reference |
|---|---|---|---|---|---|
| Co-P Coating | Copper (Cu) | 11 | 98.9 | 1 M KOH | mdpi.com |
| Co-P Coating | Copper (Cu) | 8 | 107.6 | 1 M KOH | mdpi.com |
| Co-P Coating | Copper (Cu) | 5 | 165.9 | 1 M KOH | mdpi.com |
| Co-P@PC | P-doped Carbon | - | 76 | Alkaline | researchgate.net |
| Co-P Nanoarray | Nickel Foam (NF) | - | 85 | - | mdpi.com |
| CoP-NS/C | Carbon | - | 140 | Acidic/Alkaline | mdpi.com |
Oxygen Evolution Reaction (OER) Catalysis
The oxygen evolution reaction (OER) is the other critical half-reaction in water splitting, and developing efficient, low-cost OER catalysts is a significant challenge. This compound-derived materials have also shown great potential in this area.
Studies on electrolessly deposited cobalt-phosphorus coatings revealed that the phosphorus content also dictates OER activity. A Co-P coating with 8 wt% phosphorus demonstrated the lowest overpotential of 378 mV to achieve a current density of 10 mA cm⁻² in 1 M KOH, outperforming coatings with both higher and lower phosphorus concentrations. mdpi.com This suggests an optimal phosphorus content for OER catalysis that differs from that for HER. mdpi.com
Cobalt phosphide-based materials, in general, are recognized as promising OER electrocatalysts due to their high conductivity and the in-situ formation of abundant surface-active sites during the reaction. researchgate.net For example, cobalt phosphide confined in porous P-doped carbon (Co-P@PC) exhibited a low overpotential of 280 mV at a current density of 10 mA cm⁻² for OER in alkaline solution. researchgate.net The transformation of cobalt phosphide into cobalt oxyhydroxide under OER conditions is often cited as the reason for the high activity. acs.orgresearchgate.net
The structure and composition of the catalyst are key. Bimetallic cobalt-iron phosphide nanorods have shown superior OER performance compared to their monometallic cobalt phosphide counterparts, with an overpotential of 285 mV at 10 mA cm⁻². acs.org Similarly, MOF-derived cobalt phosphide nanosheets (CoP-NS/C) displayed an overpotential of 292 mV at 10 mA/cm², which is better than commercial IrO₂ catalysts. mdpi.com
| Catalyst Material | Substrate/Support | Phosphorus Content (wt%) | Overpotential at 10 mA cm⁻² (mV) | Electrolyte | Reference |
|---|---|---|---|---|---|
| Co-P Coating | Copper (Cu) | 8 | 378 | 1 M KOH | mdpi.com |
| Co-P Coating | Copper (Cu) | 5 | 400 | 1 M KOH | mdpi.com |
| Co-P Coating | Copper (Cu) | 11 | 413 | 1 M KOH | mdpi.com |
| Co-P@PC | P-doped Carbon | - | 280 | Alkaline | researchgate.net |
| CoFeP | Nickel Foam (NF) | - | 285 | - | acs.org |
| CoP-NS/C | Carbon | - | 292 | Alkaline | mdpi.com |
Oxygen Reduction Reaction (ORR) Catalysis
The oxygen reduction reaction (ORR) is fundamental to the operation of fuel cells and metal-air batteries. Cobalt phosphide-based materials have emerged as efficient and cost-effective alternatives to precious metal catalysts for the ORR. acs.org
Researchers have demonstrated that cobalt phosphide (Co₂P) nanorods can act as an effective catalyst for the ORR in alkaline solutions. acs.org The catalytic activity can be further enhanced by modifying the morphology and electronic structure of the cobalt phosphide. acs.org For instance, a composite material consisting of Co₂P and CoP embedded in a hollow N-doped carbon shell has shown improved bifunctional activity for both OER and ORR. acs.org
Another study reported a hierarchical core-shell ORR catalyst, Co₂N/CoP@PNCNTs, which exhibited excellent ORR activity, surpassing that of the commercial Pt/C catalyst. acs.org This material demonstrated a more positive half-wave potential (0.85 V) and excellent stability. acs.org Cobalt phosphide supported on nitrogen-doped carbon nanotubes has also shown high HER activity. researchgate.net The synergy between cobalt phosphide and the carbon support, along with nitrogen doping, is believed to enhance the catalytic performance. researchgate.net
Bifunctional Electrocatalysts for Overall Water Splitting
The development of bifunctional electrocatalysts that can efficiently catalyze both the HER and OER is highly desirable for simplifying water electrolysis systems and reducing costs. mdpi.comosti.gov Cobalt phosphide-based materials have shown significant promise in this area. osti.govresearchgate.net
Nanostructured CoP-based materials, synthesized from Co₃O₄ precursors using sodium hypophosphite, have been reported to act as effective bifunctional electrocatalysts for both HER and OER in alkaline electrolytes. osti.gov These materials exhibited performance comparable to commercial precious metal benchmarks. osti.gov An electrolysis cell constructed with these CoP-based films operated at a low overpotential of 0.41-0.51 V. osti.gov
Similarly, electrolessly deposited Co-P coatings on copper have been evaluated as bifunctional catalysts. mdpi.com While different phosphorus contents were optimal for HER (11 wt%) and OER (8 wt%), these coatings demonstrate the potential for creating efficient bifunctional systems. mdpi.com A two-electrode system using a Co-P/Cu catalyst with 11 wt% P as both the anode and cathode achieved a cell potential of 1.828 V at 10 mA cm⁻². preprints.org
Polysulfide Electrocatalysis in Advanced Battery Systems
Beyond water splitting, this compound-derived materials are finding applications in advanced energy storage systems like lithium-sulfur (Li-S) batteries. acs.org A major challenge in Li-S batteries is the "shuttle effect" of soluble polysulfides, which leads to capacity fade. oaes.cc Cobalt phosphide-based materials can act as effective electrocatalysts to mitigate this issue by promoting the conversion of polysulfides. acs.orgacs.org
Amorphous cobalt phosphide (aCoP) combined with carbon nanotubes has been used as a functional interlayer in Li-S batteries. oaes.cc This material effectively traps polysulfides and enhances their redox kinetics, leading to improved battery performance. oaes.cc The amorphous nature of the CoP was found to be crucial for its superior electrocatalytic activity compared to its crystalline counterpart. oaes.cc
Similarly, CoP nanoparticles uniformly distributed within N-doped graphitic carbon have been employed as a sulfur host material. researchgate.net These nanoparticles act as electrocatalysts, suppressing the shuttle effect through strong chemical interactions and catalyzing the sulfur redox reactions. researchgate.net This results in high specific capacity and excellent cycling stability. researchgate.net
Energy Storage Device Applications Featuring this compound-Derived Components
The unique properties of this compound-derived materials also make them suitable for direct use as electrode materials in energy storage devices like supercapacitors and lithium-ion batteries.
Transition metal phosphides, including those of cobalt, are gaining attention as anode materials for lithium-ion batteries due to their high electronic conductivity and favorable chemical properties. rsc.org For example, sea-urchin-like iron-cobalt phosphide has been reported as an advanced anode material, exhibiting a high discharge capacity of 1653.4 mA h g⁻¹ and excellent cycling stability. rsc.org
In the realm of supercapacitors, cobalt-molybdenum phosphide hollow nanoboxes derived from a metal-organic framework (MOF) template have demonstrated superior performance. researchgate.net These materials showed a high specific capacity of 1204 F g⁻¹ and remarkable cycle stability. researchgate.net A hybrid supercapacitor using these nanoboxes as the positive electrode and activated carbon as the negative electrode exhibited a high energy density of 49.99 W h kg⁻¹. researchgate.net
Furthermore, heterostructures of cobalt phosphide and cobalt monoxide (CoPₓ/CoO) have been investigated for supercapacitor applications. uio.no The combination of conductive metal phosphides with high-capacitance metal oxides creates synergistic effects that enhance energy storage performance. uio.no
Anode Materials for Sodium-Ion Batteries
Hydrogen Generation Technologies Utilizing this compound
Cobalt-based materials derived from precursors like this compound are instrumental in developing catalysts for hydrogen production, a key component of future clean energy systems.
Research has demonstrated the effectiveness of a cobalt-boron oxide catalyst (CoO·B₂O₃, also denoted as CoB₂O₄) for the catalytic reforming of basic sodium hypophosphite solutions. researchgate.netscirp.org This catalyst enables significant hydrogen evolution at temperatures ranging from 30°C to 80°C. researchgate.netscirp.org In a solution of 2 M NaH₂PO₂ + 2 M NaOH, the rate of hydrogen generation increased nearly 20-fold when the temperature was raised from 30°C to 80°C. scirp.org The study calculated an activation energy of 49.59 kJ·mol⁻¹ for the process and determined the reaction rate constants at various temperatures, highlighting the catalyst's effectiveness. researchgate.netscirp.org
Table 4: Reaction Rate Constants for Hydrogen Generation from NaH₂PO₂ using CoO·B₂O₃ Catalyst
| Temperature | Rate Constant (k) | Citation |
|---|---|---|
| 30°C | 8.53 × 10⁻⁴ s⁻¹ | researchgate.netscirp.org |
| 40°C | 1.62 × 10⁻⁴ s⁻¹ | scirp.org |
| 50°C | 3.06 × 10⁻³ s⁻¹ | researchgate.netscirp.org |
| 60°C | 5.06 × 10⁻³ s⁻¹ | researchgate.netscirp.org |
| 80°C | 1.39 × 10⁻² s⁻¹ | researchgate.netscirp.org |
Other Heterogeneous Catalysis Applications of this compound-Derived Materials
The catalytic properties of cobalt phosphides extend beyond hydrogen evolution to important organic transformations, particularly in hydrogenation reactions where they offer a non-precious metal alternative to traditional catalysts.
Cobalt phosphides (CoP, Co₂P), often synthesized from cobalt oxide and a phosphorus source like sodium hypophosphite, have emerged as highly active and stable heterogeneous catalysts for various hydrogenation reactions. researchgate.netacs.org Unlike many non-precious metal catalysts that are pyrophoric, nano-cobalt phosphide (nano-Co₂P) is air-stable and shows remarkable activity. mdpi.comrsc.org It has been successfully used in the hydrogenation of nitriles to primary amines, achieving a turnover number exceeding 58,000, which is significantly higher than previously reported catalysts. rsc.org This high performance is attributed to the phosphidation of cobalt, which stabilizes it in a low oxidation state and increases the d-electron density near the Fermi level, accelerating the activation of both the nitrile and H₂. rsc.org
The surface modification of cobalt phosphide can further tune its catalytic activity and selectivity. acs.orgresearchgate.net Studies on the hydrogenation of cinnamaldehyde (B126680) showed that modifying the surface of CoP with a controlled amount of sulfur influenced the reaction's productivity and selectivity. acs.org An intermediate amount of surface sulfur was found to be optimal, leading to higher hydrogenation productivity and a decrease in the formation of secondary by-products. acs.orgresearchgate.net In addition to nitrile and aldehyde hydrogenation, cobalt phosphide catalysts are also effective in the hydrogenation of alkynes, showing preferential formation of the semi-hydrogenated product (alkene). researchgate.net
Table 5: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 16211248 |
| Cobalt(II) phosphide (CoP) | 82894 |
| Dicobalt phosphide (Co₂P) | 6336688 |
| Sodium hypophosphite | 23669046 |
| Cobalt(II) oxide | 14786 |
| Iron(II) phosphide (FeP) | 82902 |
| Lithium hexafluorophosphate | 24937 |
| Nickel phosphide (Ni₂P) | 6336709 |
| Cobalt(II) hydroxide (B78521) | 14897 |
| Molybdenum phosphide (MoP) | 6336707 |
| Cobalt phosphate (B84403) | 14936 |
| Sodium hydroxide | 14798 |
| Cobalt-boron oxide (CoB₂O₄) | Not available |
| Cinnamaldehyde | 637511 |
| Sulfur | 5362487 |
Hydrodesulfurization and Hydrocracking Processes
Cobalt phosphide (CoP) catalysts, often synthesized from precursors like this compound, are emerging as highly effective alternatives to traditional catalysts in hydrodesulfurization (HDS) and hydrocracking, which are essential processes for removing sulfur and upgrading heavy hydrocarbon fractions in the petroleum industry. researchgate.net Research indicates that the catalytic activity of cobalt phosphide materials is closely linked to their specific phase and composition.
Studies have shown that the HDS activities of silica-supported cobalt phosphide catalysts can vary significantly based on the P/Co molar ratio of the precursor materials. capes.gov.br The most effective catalysts often correspond to a precursor composition with just enough phosphorus to ensure the formation of a phase-pure CoP on the support. capes.gov.br In comparative studies, the HDS activities of different cobalt-based catalysts supported on alumina (B75360) followed the order: CoP/Al2O3 > Co2P/Al2O3 > Co9S8/Al2O3 > Co(metal)/Al2O3. The CoP phase was found to be stable during the HDS reactions and was significantly more active than the conventional cobalt sulfide (B99878) (Co9S8) phase. The higher activity of cobalt phosphides is attributed to their unique electronic structure and the presence of coordinatively unsaturated sites that facilitate the cleavage of carbon-sulfur bonds. mdpi.com
Table 1: Comparison of HDS Activity for Different Cobalt Catalyst Phases This table is interactive and allows for sorting by clicking on the column headers.
| Catalyst Phase | Support | Relative HDS Activity | Stability During HDS | Ref. |
|---|---|---|---|---|
| CoP | Al2O3 | Highest | Stable | |
| Co2P | Al2O3 | High | Can convert to CoP and Co3S4 | |
| Co9S8 | Al2O3 | Medium | Stable | |
| Co (metallic) | Al2O3 | Low | Sulfided during reaction |
Ammonia (B1221849) Generation Catalysis
Materials derived from this compound are also pivotal in the field of ammonia generation, both through the electrochemical reduction of nitrate (B79036) and the catalytic decomposition of chemical hydrogen storage materials.
In the context of green ammonia synthesis, cobalt phosphide nanomaterials have shown exceptional performance as electrocatalysts for the nitrate reduction reaction (NO3--ERR). Porous and amorphous cobalt phosphide nanoshuttles (CoP PANSs) have achieved a high Faradaic efficiency of 94.24 ± 2.8% and a high ammonia yield rate of 19.28 ± 0.53 mg h⁻¹ mgcat⁻¹ in a neutral electrolyte. acs.org This performance surpasses many other reported electrocatalysts. acs.org Similarly, cobalt phosphide nanosheet arrays grown on carbon fiber cloth have demonstrated an ammonia-evolving rate of 9.56 mol h⁻¹ m⁻² with a Faradaic efficiency approaching 100% under alkaline conditions. researchgate.net The efficiency of these catalysts is linked to the synergistic effect between cobalt centers, which adsorb nitrate anions, and phosphorus centers, which can act as proton-acceptor sites. researchgate.net
Cobalt phosphide is also a highly effective catalyst for generating hydrogen, which can be used for ammonia synthesis, from the hydrolysis of ammonia borane (B79455) (NH3BH3), a promising hydrogen storage material. mdpi.comrsc.org A catalytic system featuring CoP nanoparticles encapsulated in a quasi-metal-organic framework achieved an extremely high hydrogen generation rate of 9790 mL min⁻¹ gcat⁻¹, which is significantly higher than that of individual CoP or other cobalt-based catalysts. rsc.org The low activation energy and high turnover frequency underscore the material's efficiency in breaking down ammonia borane to release hydrogen. rsc.org
Table 2: Performance of Cobalt Phosphide Catalysts in Ammonia Generation This table is interactive and allows for sorting by clicking on the column headers.
| Catalyst System | Application | Key Performance Metric | Value | Ref. |
|---|---|---|---|---|
| CoP PANSs | Nitrate Electroreduction | Faradaic Efficiency | 94.24 ± 2.8% | acs.org |
| CoP PANSs | Nitrate Electroreduction | NH3 Yield Rate | 19.28 ± 0.53 mg h⁻¹ mgcat⁻¹ | acs.org |
| CoP NAs/CFC | Nitrate Electroreduction | Faradaic Efficiency | ~100% | researchgate.net |
| CoP@quasi-Co-MOF-74 | Ammonia Borane Hydrolysis | H2 Generation Rate | 9790 mL min⁻¹ gcat⁻¹ | rsc.org |
| CoP@quasi-Co-MOF-74 | Ammonia Borane Hydrolysis | Activation Energy | 38.22 kJ mol⁻¹ | rsc.org |
Surface Modification and Coating Applications
This compound, or its sodium salt, sodium hypophosphite, is a key ingredient in electroless plating baths for depositing cobalt-phosphorus (Co-P) alloy coatings. mdpi.compreprints.org This method allows for the formation of uniform, functional coatings on various substrates without the need for an external power source. preprints.org The properties of the resulting Co-P coatings—such as phosphorus content, thickness, surface morphology, and magnetic characteristics—are highly dependent on the composition and conditions of the plating bath, including the concentration of the hypophosphite reducing agent, pH, and temperature. mdpi.comrevmaterialeplastice.ro
The electroless plating process is typically conducted in alkaline solutions at elevated temperatures (above 60 °C). mdpi.com In this process, hypophosphite ions reduce cobalt ions to metallic cobalt, while also becoming incorporated into the deposit as phosphorus. The phosphorus content in the coating can be controlled by varying the sodium hypophosphite concentration in the bath; higher concentrations generally lead to a higher phosphorus content in the final alloy. mdpi.comrevmaterialeplastice.ro
These Co-P coatings are valued for a range of properties. Increasing the phosphorus content has been shown to improve catalytic activity for the hydrogen evolution reaction (HER). mdpi.com Furthermore, the addition of sodium hypophosphite to plating solutions for CoNiP alloys on steel substrates has been found to increase the coating thickness and refine surface particles, thereby enhancing wear resistance. mdpi.com The coatings can also be engineered for specific magnetic properties, such as high coercive force, for applications in magnetic storage media. google.com
Table 3: Influence of Sodium Hypophosphite Concentration on Electroless Co-P Coatings on Copper This table is interactive and allows for sorting by clicking on the column headers.
| NaH2PO2 Conc. (M) | P Content in Coating (wt%) | Resulting Morphology | Application Relevance | Ref. |
|---|---|---|---|---|
| 0.25 | 0.4 | Not specified | Baseline | mdpi.com |
| - | 1.6 | Granular | Improved HER activity | mdpi.com |
| - | 5 | Smoother, needle-like | Enhanced wear resistance | mdpi.comrevmaterialeplastice.ro |
| - | 8 | Refined particles | Optimized catalytic performance | mdpi.com |
| 4.5 | 11 | Dense | Highest HER activity | mdpi.com |
Theoretical and Computational Studies on Cobalt Hypophosphite Systems
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) has become a standard method for investigating the structural and electronic characteristics of cobalt phosphide (B1233454) and related systems. These calculations provide fundamental insights into bond lengths, lattice parameters, electronic band structures, and the density of states (DOS), which are essential for understanding their macroscopic properties.
DFT calculations on cobalt phosphides, such as CoP and Co₂P, have been employed to model their electronic structure and adsorption energetics. For instance, the Vienna Ab initio Simulation Package (VASP) is a common tool for these simulations, often utilizing the Perdew–Burke–Ernzerhof (PBE) functional with the generalized gradient approximation (GGA) for the exchange-correlation function. rsc.org Typical computational parameters involve setting a plane-wave energy cut-off (e.g., 400 eV) and optimizing the geometry until atomic forces are minimal (e.g., less than 0.03 eV Å⁻¹). rsc.org
Studies have revealed that doping cobalt phosphide with other transition metals, like iron, can significantly alter its electronic properties. rsc.org DFT calculations show that Fe-doping can modulate the electronic structure, leading to more favorable adsorption and desorption of reaction intermediates in catalysis. rsc.org Analysis of the DOS can reveal how doping influences the d-orbitals of cobalt and the dopant atom, indicating strong hybridization that enhances synergistic effects. rsc.org For example, a significant overlap between the d-orbitals of a dopant like chromium or manganese and the neighboring cobalt atoms points to strong dopant-host hybridization. rsc.org
To account for strong on-site Coulomb interactions in cobalt oxides, an extension of DFT, the DFT+U method, is often used. ajol.info By applying a Hubbard U parameter, a more accurate description of the electronic and magnetic structures of materials like CoO and Co₃O₄ can be achieved. ajol.info
Table 1: Representative Parameters for DFT Calculations on Cobalt Phosphide Systems
| Parameter | Typical Value/Method | Source |
|---|---|---|
| Software Package | Vienna Ab initio Simulation Package (VASP) | rsc.org |
| Exchange-Correlation Functional | Perdew–Burke–Ernzerhof (PBE) with Generalized Gradient Approximation (GGA) | rsc.org |
| Energy Cut-off | 400 eV | rsc.org |
| Force Convergence | < 0.03 eV Å⁻¹ | rsc.org |
| Energy Convergence | 10⁻⁵ eV | rsc.org |
Computational Modeling of Water-Oxidation Mechanisms in Cobalt Phosphate (B84403) Systems
Computational modeling has been instrumental in elucidating the complex mechanism of water oxidation catalyzed by cobalt phosphate (Co-Pi) materials. researchgate.netkobe-u.ac.jp Theoretical studies, primarily using DFT on cluster models, have explored the initial steps of this crucial reaction in artificial photosynthesis. researchgate.netkobe-u.ac.jp
These models simulate a hydrated Co-Pi surface, often considering different spin electronic states (e.g., singlet and doublet) to account for the paramagnetic nature of the cobalt-oxide surface. kobe-u.ac.jp The calculations have revealed the critical role of the phosphate group. It acts not just as a spectator ion but as an active participant, serving as a proton deliverer and a source of oxygen. researchgate.netkobe-u.ac.jp
The proposed mechanism, supported by these calculations, involves the following key events:
Initial State : The reaction begins on a hydrated cobalt-oxide surface where phosphate and water molecules are adsorbed. kobe-u.ac.jp
Electron and Proton Release : The system releases two electrons and two protons from the hydrogen-bonding network surrounding the phosphate. kobe-u.ac.jp
O-O Bond Formation : Following this release, an O-O bond forms spontaneously. researchgate.netkobe-u.ac.jp The phosphate coordinates strongly to a water molecule's oxygen, then releases an oxygen atom that adsorbs onto the cobalt-oxide surface and bonds with a neighboring hydroxyl group's oxygen. kobe-u.ac.jp
OOH Formation : The subsequent formation of an OOH group is dependent on the spin electronic state of the Co-Pi surface. researchgate.net
O₂ Release : Finally, O₂ is formed spontaneously after another release of two electrons and two protons. researchgate.net
Hybrid quantum mechanics/molecular mechanics (QM/MM) frameworks have also been used to model these systems, capturing the effects of the explicit solvent environment and the dynamic flexibility of the catalyst. mit.edu These studies have examined cobalt oxide cubane (B1203433) model compounds, which are structurally related to the Co-Pi catalyst, and proposed a direct coupling mechanism between two Co(IV)=O groups for the O-O bond formation, a step with a low calculated kinetic barrier. mit.edu
Theoretical Investigations of Electron Transfer Processes Involving Cobalt Hypophosphite
Theoretical studies have shed light on the electron transfer mechanisms involving cobalt-bound phosphite (B83602) and hypophosphite complexes. at.ua Research on the [(NH₃)₅Co(H₂PO₃)]²⁺ (biphosphito) and [(NH₃)₅Co(H₂PO₂)]²⁺ (hypophosphito) complexes reveals that both phosphite and hypophosphite coordinate to the Co(III) center through an oxygen atom, not phosphorus. at.ua
The kinetics of electron transfer reactions with various reducing agents show different mechanisms at play. Reactions with Eu²⁺ or V²⁺ are much faster than with Ru(NH₃)₆²⁺, which indicates that the former reductants likely utilize a ligand-bridging mechanism for electron transfer. at.ua
A particularly interesting process occurs when the hypophosphito complex reacts with Ce(IV). This interaction leads to an induced electron transfer, producing Co²⁺. at.ua The proposed mechanism involves the initial attack by Ce(IV) on the coordinated hypophosphite, which forms a Co(III)-bound P(II) radical intermediate. at.ua This radical then faces two competing pathways:
Internal Electron Transfer : The electron moves from the radical to the Co(III) center, reducing it to Co²⁺. at.ua
External Oxidation : The radical is oxidized by a second Ce(IV) ion. at.ua
The yield of Co²⁺ decreases as the concentration of Ce(IV) increases, supporting the existence of this competitive pathway. at.ua
Furthermore, the hypophosphito complex undergoes a smooth internal redox decomposition in basic media, yielding Co(II) quantitatively. Deuterium (B1214612) labeling experiments point to a hydride-transfer mechanism rather than a homolytic process. at.ua The proposed sequence involves a hydroxide-induced hydride shift from the phosphorus atom to the Co(III) center. at.ua This forms a protonated Co(I) species that rapidly reacts with another Co(III) complex. at.ua
Simulations of Surface Interactions and Doping Effects on Cobalt Phosphide Catalysts
Computational simulations, primarily using DFT, are widely used to study surface interactions and the effects of doping on the catalytic performance of cobalt phosphides (CoP, Co₂P). researchgate.net These studies are critical for rationally designing more efficient catalysts for reactions like the hydrogen evolution reaction (HER) and hydrotreating processes. researchgate.netresearchgate.net
Simulations of sulfur dioxide (SO₂) adsorption on various low-miller-index surfaces of CoP have been performed to identify the most active and stable surfaces for hydrotreating applications. researchgate.net Such studies systematically investigate different surface atomic terminations and molecular orientations to understand the underlying electronic interactions. researchgate.net
Doping is a key strategy to enhance the catalytic activity of cobalt phosphides. frontiersin.org Theoretical investigations reveal that doping can tune the electronic structure and optimize the adsorption energy of reaction intermediates. rsc.orgrsc.org
Fe-doping : DFT calculations on Fe-doped CoP have shown that the incorporation of iron optimizes the electronic structure, which accelerates the adsorption and desorption of hydrogen (*H) and the formation of the crucial *OOH intermediate in water splitting. rsc.org
Cr and Mn-doping : For the hydrazine (B178648) oxidation reaction (HzOR), simulations indicate that doping CoP with Cr or Mn significantly enhances catalytic activity. rsc.org This improvement is attributed to a lower work function, an elevated d-band center, and significant charge transfer, which collectively stabilize key reaction intermediates and lower the Gibbs free energy of the rate-determining step. rsc.org
S-doping : The effect of sulfur on CoP catalysts has also been modeled. Controlled surface modification with sulfur can tune catalytic activity for hydrogenation reactions. nih.gov DFT calculations help understand how sulfur binds to the CoP surface, revealing a distribution of different sulfur sites with varying binding strengths. nih.gov An intermediate amount of surface sulfur with moderate binding strength was found to be optimal for the hydrogenation of cinnamaldehyde (B126680), enhancing productivity and reducing side reactions. nih.gov
These simulations provide a theoretical basis for understanding how surface modifications and doping at an atomic level translate to improved macroscopic catalytic performance. researchgate.netfrontiersin.org
Table 2: Predicted Effects of Doping on Cobalt Phosphide Catalysts
| Dopant | Target Reaction | Predicted Effect | Theoretical Rationale | Source |
|---|---|---|---|---|
| Iron (Fe) | Water Splitting (HER/OER) | Enhanced activity | Optimized electronic structure, accelerated adsorption/desorption of *H and formation of *OOH. | rsc.org |
| Chromium (Cr) | Hydrazine Oxidation (HzOR) | Significantly enhanced activity | Low work function, elevated d-band center, stabilized N₂H₂-1 intermediate, lowered Gibbs free energy of RDS. | rsc.org |
| Manganese (Mn) | Hydrazine Oxidation (HzOR) | Enhanced activity | Similar to Cr, lowers Gibbs free energy of RDS. | rsc.org |
| Sulfur (S) | Hydrogenation | Tuned selectivity and activity | Modifies surface acidic/metallic sites; intermediate coverage is optimal. | nih.gov |
Prediction of Structure-Property Relationships in Cobalt-Substituted Phosphates and Related Materials
Computational methods are essential for predicting the relationships between the atomic structure of cobalt-substituted phosphates and their resulting physical and chemical properties. These predictions guide the synthesis of new materials with desired functionalities for applications in catalysis, electronics, and energy storage. rsc.org
Lattice energy minimization calculations, using formal charge shell model potentials, have been successfully applied to aluminum phosphate polymorphs, and similar approaches can be extended to cobalt-substituted analogues. acs.org These calculations can accurately reproduce experimental structures and predict the relative stability of different polymorphs. acs.org For cobalt-substituted aluminophosphates, computational studies can determine the most favorable substitution sites for cobalt within the framework. acs.org
In nickel-cobalt (B8461503) phosphates, the arrangement and connectivity of [PO₄] tetrahedra and [(Ni–Co)O₆] octahedra are crucial in determining properties like ion conductivity and catalytic activity. rsc.org DFT calculations are used to investigate the electronic structure of these materials, revealing how the coordination environment and polyhedral linkages influence performance. rsc.org For instance, the degree of distortion in the [(Ni–Co)O₆] octahedra can impact the material's charge storage capabilities. rsc.org
Theoretical frameworks like Bader's Quantum Theory of Atoms in Molecules (QTAIM) have been applied to cobalt orthophosphate (Co₃(PO₄)₂) to analyze charge accumulations and depletions around the cobalt atoms. This analysis correlates the electronic structure, specifically the orientation and population of d-orbitals, with potential catalytic activity.
Furthermore, the influence of cobalt substitution on the properties of other materials, such as pseudobrookite (Fe₂TiO₅), has been studied using a combination of experimental and theoretical methods. rsc.org Dispersion-corrected DFT (PBE-D2/U) calculations have shown that substituting Fe with Co significantly influences the electronic structure and magnetic properties, leading to a reduced bandgap and a change in the average magnetic moment. rsc.org These theoretical insights are vital for designing materials with specific optical and electronic characteristics for applications like solar energy conversion. rsc.org
Influence of Chemical Modifications and Environmental Factors on Cobalt Hypophosphite Reactivity and Performance
Impact of Elemental Doping and Synergistic Effects (e.g., Fe, P, N, Mo, S)
Elemental doping is a key strategy to enhance the catalytic properties of cobalt-based phosphide (B1233454) materials. The introduction of other elements can create synergistic effects that improve performance in reactions like the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER).
Iron (Fe) Doping: Incorporating iron into cobalt phosphide can modify the electronic properties of the material. This alteration can lead to more optimal adsorption of hydrogen on the catalyst's active sites. acs.org For instance, Fe-doping in cobalt phosphate (B84403) catalysts has been shown to enhance both HER and OER performance across a wide pH range. acs.org The introduction of Fe can cause electron transfer from Fe to Co, which is beneficial for electrocatalytic activity. rsc.org
Phosphorus (P) and Nitrogen (N) Doping: Increasing the phosphorus content in cobalt phosphides, creating phosphorus-rich phases like CoP₂, can enhance activity in certain hydrogenation reactions due to the presence of phosphorus-rich active sites. Co-doping with phosphorus and nitrogen into carbon shells encapsulating cobalt phosphide has been shown to improve bifunctional oxygen electrocatalytic activity. acs.org Nitrogen doping, in particular, can improve the electronic state and binding strength with hydrogen, promoting electrocatalytic activity. sutd.edu.sg
Molybdenum (Mo) Doping: Molybdenum doping can also create synergistic effects. For example, Mo doping in a Co-Fe hydroxide (B78521) system that is later phosphated results in a crystalline-amorphous heterostructure with enhanced OER performance. acs.orgnih.gov The introduction of Mo can lead to preferential adsorption of water molecules, reducing the energy barrier for water decomposition in heterostructures like Mo₄P₃@CoP. mdpi.com
Sulfur (S) Doping: The incorporation of sulfur into cobalt phosphide has been shown to enhance electrocatalytic activity and stability for the HER. acs.org Controlled surface modification with sulfur can tune the catalytic properties for hydrogenation reactions. acs.orgnih.govresearchgate.net Intermediate amounts of sulfur with specific binding strengths on the surface of amorphous CoP were found to be optimal for the hydrogenation of cinnamaldehyde (B126680), increasing productivity and reducing side reactions. acs.orgnih.govresearchgate.net The promoting effect of sulfur is attributed to the formation of new or modified active sites, optimized hydrogen binding energies, and improved electronic properties. nih.gov
Effects of Morphological and Structural Engineering (e.g., nanostructures, heterostructures, 2D/3D architectures)
The morphology and structure of cobalt hypophosphite-based materials at the nanoscale play a critical role in their catalytic performance.
Nanostructures: Synthesizing cobalt phosphide as nanostructures, such as nanorods or nanoparticles, significantly increases the surface area, exposing more active sites for catalysis. rsc.orgrsc.org For instance, Co₂P nanostructures composed of nanorods have demonstrated good capacity for removing heavy metal ions from water. rsc.orgrsc.org Core-oxidized amorphous cobalt phosphide nanostructures have shown high efficiency as an OER catalyst due to the synergy between the amorphous CoₓPᵧ shell and the Co₃O₄ core. acs.orgnih.gov
2D/3D Architectures: The construction of two-dimensional (2D) and three-dimensional (3D) architectures can further enhance catalytic efficiency. B-doped cobalt phosphide nanosheets with a large surface area and mesoporous structure have demonstrated excellent OER and HER performance. eurekalert.org Three-dimensional microsphere structures with internal 2D nanosheet architectures in Fe-doped cobalt phosphate catalysts provide abundant catalytic interfaces and favorable transfer kinetics. acs.org
Role of Supporting Substrates and Carbonaceous Materials (e.g., nickel foam, graphene, CNTs, carbon composites)
The choice of substrate and the incorporation of carbonaceous materials can significantly impact the performance and stability of this compound-based catalysts.
Nickel Foam (NF): Nickel foam is a common substrate for growing cobalt phosphide catalysts due to its 3D porous structure, which provides a large surface area and facilitates mass transport. nanomeghyas.ir Cobalt-phosphorus nanostructures deposited on nickel foam have been used for oil-water separation. nanomeghyas.ir
Graphene and Carbon Nanotubes (CNTs): Combining cobalt phosphides with highly conductive materials like graphene and carbon nanotubes can accelerate electron transport, which is crucial for efficient electrocatalysis. bohrium.com Cobalt phosphide nanoparticles supported on carbon nanofiber films have been used as cathodes for the HER in microbial electrolysis cells, with higher thermal treatments of the carbon nanofibers leading to increased electrical conductivity. mdpi.com Encapsulating cobalt-nickel bimetal phosphide nanoparticles in nitrogen-doped carbon nanotube hollow microspheres enhances electron transfer and results in superior water splitting efficiency. sutd.edu.sg
Carbon Composites: Embedding cobalt phosphide in carbon matrices can improve both the activity and stability of the catalyst. For instance, a mixture of Co₂P and CoP embedded in a hollow N-doped carbon shell showed improved bifunctional oxygen electrocatalytic activity. acs.org Hybridizing cobalt oxide with cobalt pyrophosphates and carbon can also lead to enhanced OER performance through synergistic catalysis. researchgate.net
Influence of pH and Temperature on Catalytic and Reaction Kinetics
Environmental factors such as pH and temperature have a profound effect on the catalytic activity and reaction kinetics of this compound and its derivatives.
pH: The pH of the reaction medium can significantly influence the rate of reactions catalyzed by cobalt phosphide. In electroless deposition, the reaction rate for copper plating using hypophosphite as a reducing agent increases with pH. researchgate.net For the oxidation of hypophosphite ions using a boron-cobalt compound, a pH range of 5 to 10 is preferred. google.com The stability of different polymorphs of cobalt phosphides can also vary with the pH of the solution. bohrium.com
Temperature: Temperature is a critical parameter affecting reaction kinetics. The rate of hydrogen generation from the catalytic reforming of sodium hypophosphite solution significantly increases with temperature. scirp.org For example, the rate of hydrogen evolution can increase by a factor of nearly 20 when the temperature is raised from 30°C to 80°C. scirp.org Similarly, in electroless plating, the rate of cobalt deposition increases rapidly with temperature, with an optimal temperature often around 90°C. nist.govrevmaterialeplastice.ro Low-temperature electroless plating is also possible, with plating occurring at room temperature (around 70°F). google.com
Tuning Surface Chemistry and Electronic Properties in this compound-Related Catalysts
Modifying the surface chemistry and electronic properties of this compound-based catalysts is a powerful approach to enhance their performance.
Surface Chemistry Modification: The surface of cobalt phosphide can be intentionally modified to tune its catalytic behavior. For example, a controlled amount of sulfur can be added to the surface of CoP using molecular S-transfer reagents, which allows for a fine-tuning of its hydrogenation catalysis. acs.orgnih.govresearchgate.net This surface modification can influence the binding of reactants and intermediates, thereby affecting reaction selectivity and productivity. nih.gov
Electronic Property Tuning: The electronic structure of cobalt phosphides is a key determinant of their catalytic activity. Doping with other elements, as discussed in section 7.1, is a primary method to tune these properties. For instance, the introduction of iron can modify the electronic properties of cobalt phosphate, leading to optimal hydrogen adsorption. acs.org The hybridization of different transition metal phosphides to form heterostructures can also significantly modify the electronic properties, leading to enhanced catalytic performance. acs.org The interaction between cobalt and phosphorus atoms, along with electron distribution, shapes the electronic properties and is crucial for the material's catalytic function. acs.org Mesoporous cobalt phosphide exhibits semi-metallic behavior, and the presence of electrons just below the Fermi level is consistent with this property. uq.edu.au
Controlling Crystallinity versus Amorphous Phase Formation
The degree of crystallinity of this compound-based materials can have a significant impact on their catalytic properties.
Crystalline vs. Amorphous: Both crystalline and amorphous phases of cobalt phosphide have been investigated for their catalytic applications. Amorphous structures can sometimes offer higher catalytic activity due to a higher density of defect sites, which can act as active centers for catalysis. For example, core-oxidized amorphous cobalt phosphide nanostructures have been shown to be highly efficient OER catalysts. acs.orgnih.gov The synergy between an amorphous CoₓPᵧ shell and a crystalline Co₃O₄ core was credited for the enhanced performance. acs.orgnih.gov
Control of Formation: The formation of crystalline or amorphous phases can be controlled by the synthesis conditions. For instance, in electroless deposition, the crystallinity of Cu-Co-P alloys depends on the cobalt and phosphorus content, with higher concentrations leading to a more amorphous, globular structure. researchgate.net The choice of synthesis method, such as solvothermal or hydrothermal routes, and parameters like the phosphorus-to-cobalt molar ratio and heating rate, critically affect crystallinity. Post-synthesis annealing can also be used to enhance crystallinity. A facile thermal post-treatment method has been developed to improve the crystallinity of a CoP cocatalyst, which in turn boosts its performance in CO₂ photoreduction. nih.gov
Future Research Directions and Challenges for Cobalt Hypophosphite Chemistry
Development of Sustainable and Cost-Effective Synthesis Routes for Cobalt Hypophosphite and its Derivatives
The prevailing methods for synthesizing cobalt phosphides often rely on high-temperature gas-solid reactions using sodium hypophosphite as a phosphorus source. mdpi.com While effective, these methods can be energy-intensive and may release toxic phosphine (B1218219) gas. mdpi.com A primary future research direction is the development of more sustainable and cost-effective synthesis routes.
Key areas for research include:
Low-Temperature Synthesis: Exploring and optimizing low-temperature methods like solvothermal and hydrothermal synthesis can significantly reduce the energy consumption of the process. These methods offer better control over nanoparticle size and morphology, which are crucial for catalytic activity.
Green Phosphorus Sources: Investigating alternative, less hazardous phosphorus sources to replace sodium hypophosphite is a critical step towards greener synthesis. For instance, the use of DNA as a non-toxic source of both phosphorus and nitrogen for creating N, P co-doped graphene-supported cobalt phosphide (B1233454) has been demonstrated as a viable green alternative. mdpi.com
Microwave-Assisted Synthesis: This technique offers rapid heating, shorter reaction times, and potentially higher yields compared to conventional heating methods, making it an economically attractive option. rsc.org
Avoiding Toxic Reagents: Research into synthesis pathways that avoid the use of toxic solvents and precursors is essential for developing environmentally benign processes. researchgate.net
A comparative look at different synthesis approaches is presented below:
| Synthesis Method | Advantages | Disadvantages |
| Gas-Solid Reaction | Established method | High energy consumption, potential for toxic gas release mdpi.com |
| Solvothermal/Hydrothermal | Good control over morphology, lower temperatures | Can require long reaction times |
| Microwave-Assisted | Rapid, energy-efficient, high yield rsc.org | Requires specialized equipment rsc.org |
| Green Synthesis (e.g., using DNA) | Environmentally friendly, uses non-toxic precursors mdpi.com | May have limitations in scalability and precursor availability |
Strategies for Enhancing Electrocatalytic Efficiency and Long-Term Durability
Cobalt phosphides derived from this compound are promising electrocatalysts for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), key processes in water splitting. mdpi.comresearchgate.net However, their efficiency and stability, particularly for the OER, need improvement to compete with precious metal catalysts.
Future strategies should focus on:
Doping and Alloying: Introducing other transition metals (e.g., iron, nickel) or non-metals can modulate the electronic structure of cobalt phosphide, optimizing the adsorption energies for reaction intermediates and thus boosting catalytic activity. rsc.orgmdpi.com
Nanostructuring and Morphology Control: Creating hierarchical and porous nanostructures, such as nanosheets or nanowires, can increase the number of accessible active sites and facilitate mass transport. mdpi.com For example, cobalt phosphide nanosheets have demonstrated excellent bifunctional electrocatalytic performance. mdpi.com
Composite Materials: Combining cobalt phosphide with conductive supports like graphene or carbon nanotubes can enhance electrical conductivity and provide a robust framework, improving both activity and long-term stability. acs.org
Surface Engineering: Modifying the surface of cobalt phosphide catalysts, for instance, through the in-situ formation of a thin layer of cobalt oxide or hydroxide (B78521) during the OER process, can create more active sites and protect the underlying phosphide from degradation. researchgate.net
The following table summarizes the performance of some cobalt phosphide-based electrocatalysts:
| Catalyst | Reaction | Overpotential at 10 mA/cm² | Tafel Slope | Stability |
| CoP-NS/C | HER (acid) | 140 mV | 59 mV/dec | Good durability mdpi.com |
| CoP-NS/C | OER (alkaline) | 292 mV | 64 mV/dec | Good durability mdpi.com |
| Fe–CoP | Overall Water Splitting | 1.37 V (cell voltage) | Not specified | Stable for at least 18 hours rsc.org |
| Co-P@PC | HER (alkaline) | 76 mV | Not specified | Stable for 60 hours nih.gov |
| Co-P@PC | OER (alkaline) | 280 mV | Not specified | Stable for 60 hours nih.gov |
Exploration of Novel Multifunctional Materials Based on this compound
While the primary focus has been on electrocatalysis, materials derived from this compound possess a range of properties that make them suitable for other applications. Future research should aim to exploit the multifunctionality of these materials.
Potential areas of exploration include:
Energy Storage: Cobalt phosphides, particularly phosphorus-rich phases like CoP₂, have high theoretical capacities for sodium-ion storage, making them promising anode materials for next-generation batteries. uq.edu.au
Magnetic Materials: The magnetic properties of cobalt phosphides could be harnessed in the development of new data storage devices or other magnetic applications.
Sensors: The electrochemical properties of cobalt phosphides make them potential candidates for the development of sensitive and selective electrochemical sensors.
Catalysis for Organic Synthesis: Beyond water splitting, these materials could be explored as catalysts for various organic transformations, such as hydrogenation reactions.
Advanced Mechanistic Elucidation of this compound-Involved Reactions and Active Sites
A deeper, fundamental understanding of the reaction mechanisms and the nature of the active sites is crucial for the rational design of improved catalysts. The transformation of cobalt oxides to phosphides using sodium hypophosphite is a complex process involving multiple steps and intermediates. sciopen.com
Future research should employ a combination of advanced in-situ and ex-situ characterization techniques and theoretical calculations to:
Identify True Active Sites: Determine whether the pristine phosphide surface or an in-situ formed oxide/hydroxide layer is the true active site, particularly for the OER.
Understand Reaction Pathways: Elucidate the detailed elementary steps of the HER and OER on different cobalt phosphide phases (e.g., CoP, Co₂P). The HER on Co₂P/NPG, for example, is suggested to follow a Volmer-Heyrovsky mechanism. mdpi.com
Role of Phosphorus: Investigate the precise role of phosphorus in the catalytic cycle. It is thought to modulate the electronic structure of cobalt, creating active sites for catalysis.
Computational Modeling: Utilize Density Functional Theory (DFT) calculations to model reaction intermediates and transition states, providing insights into reaction energetics and guiding the design of more efficient catalysts. rsc.org
Overcoming Synthetic Challenges for Phosphorus-Rich Cobalt Phases Derived from Hypophosphite
The synthesis of specific cobalt phosphide phases, especially those rich in phosphorus like CoP₂, presents significant challenges. uq.edu.au These phases are often thermodynamically less stable than their cobalt-rich counterparts (e.g., Co₂P) and require specific synthesis conditions.
Key challenges and research directions include:
Phase-Pure Synthesis: Developing synthetic protocols that allow for the selective and reproducible synthesis of phase-pure CoP, CoP₂, and other phosphorus-rich phases is a major hurdle. The phosphorus-to-cobalt molar ratio in the precursor mixture is a critical parameter.
Stabilization of P-Rich Phases: Investigating strategies to stabilize phosphorus-rich phases, for example, by creating core-shell structures or embedding them in a protective matrix, is essential for their practical application. uq.edu.au
Understanding Formation Mechanisms: A better understanding of the thermodynamic and kinetic factors that govern the formation of different cobalt phosphide phases from hypophosphite precursors is needed to control the final product.
Integration of this compound-Based Materials into Scalable Energy Systems
The ultimate goal of research into cobalt phosphide electrocatalysts is their integration into large-scale energy conversion and storage systems, such as commercial water electrolyzers.
This requires addressing several practical challenges:
Scalable Catalyst Synthesis: Developing methods for the cost-effective, large-scale production of high-quality cobalt phosphide catalysts is a prerequisite for their commercialization.
Electrode Fabrication: Optimizing the fabrication of robust and highly conductive electrodes incorporating these catalysts is crucial for achieving high performance at the device level. This includes developing binder-free electrodes where the catalyst is grown directly on a conductive substrate. acs.org
Device Integration and Testing: Assembling and testing full electrolyzer cells using cobalt phosphide-based electrodes under industrially relevant conditions (e.g., high current densities, long-term operation) is necessary to evaluate their real-world performance and durability. rsc.org
Techno-Economic Analysis: Conducting thorough techno-economic analyses will be essential to assess the commercial viability of these materials compared to existing technologies.
Q & A
Q. What are the established laboratory-scale synthesis methods for cobalt hypophosphite?
this compound (Co(H₂PO₂)₂) is synthesized via chemical reduction or electrochemical routes. A common method involves reacting cobalt salts (e.g., cobalt nitrate) with sodium hypophosphite under controlled pH and temperature. For example, electroless deposition uses hypophosphite as a reducing agent to precipitate cobalt on catalytic surfaces like pretreated nickel foam . Electrochemical methods, such as electrodialysis, enable precise control over ion exchange for Co²⁺ and H₂PO₂⁻ interactions .
Q. What characterization techniques are critical for verifying this compound purity and structure?
Key techniques include:
Q. How does this compound function in electroless plating processes?
In electroless Ni-Co-P coatings, hypophosphite acts as a reducing agent, donating electrons to reduce metal ions (Ni²⁺, Co²⁺) on catalytic substrates. The process involves simultaneous oxidation of H₂PO₂⁻ to HPO₃²⁻, releasing atomic hydrogen for metal deposition. Pretreatment of substrates (e.g., acid cleaning) ensures adhesion and uniform coating .
Q. What are the thermal decomposition products of this compound?
Upon heating, this compound decomposes into cobalt phosphides (CoP, Co₂P) or oxides, depending on the atmosphere. In inert environments, PH₃ gas is released, leaving behind cobalt-rich phases. In oxidative conditions, phosphorus oxidizes to PO₄³⁻, forming cobalt phosphate complexes .
Q. How is this compound distinguished from other cobalt-phosphorus compounds?
this compound is identified by its chemical formula (Co(H₂PO₂)₂) and distinct P–H vibrational bands in FTIR (~2380 cm⁻¹). Unlike cobalt phosphides (CoP, Co₂P), it is water-soluble and reacts with acids to release hypophosphorous acid .
Advanced Research Questions
Q. How can experimental design optimize this compound synthesis parameters?
Box-Behnken Design (BBD) and ANOVA are used to model interactions between variables like precursor concentration, pH, and temperature. For instance, a study optimized electroless coating roughness by varying CoSO₄ (15 g/L) and NaH₂PO₂ (25 g/L) concentrations, achieving minimal surface roughness (0.913 µm) .
Q. Why do studies report contradictory catalytic efficiencies of this compound-derived materials?
Discrepancies arise from differences in synthesis routes (e.g., gas-phase phosphidation vs. solution reduction) and post-treatment (e.g., annealing temperature). For example, cobalt phosphides prepared via NaH₂PO₂ decomposition at 250°C show higher HER activity due to increased surface area and defects .
Q. What mechanistic insights explain this compound’s role in electrooxidation reactions?
Density functional theory (DFT) studies suggest H₂PO₂⁻ adsorbs on cobalt sites via P–O bonds, facilitating electron transfer. The oxidation mechanism involves sequential deprotonation and P–O bond cleavage, with rate-limiting steps influenced by pH and electrode material .
Q. How do bath parameters influence surface roughness in this compound-based coatings?
Surface roughness correlates with NaH₂PO₂ concentration and bath temperature. Higher hypophosphite levels increase deposition rates but may introduce microstructural defects. At 85°C, optimal diffusion balances nucleation and growth, minimizing roughness .
Q. What computational models predict this compound’s adsorption behavior in catalytic systems?
Molecular dynamics simulations and DFT calculations model H₂PO₂⁻ adsorption on cobalt surfaces. Studies show stronger adsorption on Co(001) facets compared to Co(111), explaining facet-dependent catalytic activity in hydrogen evolution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
